[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride
Overview
Description
[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl3N2 and its molecular weight is 243.6 g/mol. The purity is usually 95%.
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Biological Activity
[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride (CAS No. 1240528-37-3) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a chlorophenyl group, which can influence its biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound includes a hydrazine moiety attached to a 4-chlorophenyl group. This structure is pivotal in determining its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The hydrazine group can form hydrazones with carbonyl compounds, potentially leading to changes in metabolic pathways and cellular signaling.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can reduce the viability of cancer cells, particularly in lung adenocarcinoma models. For instance, modifications to the phenyl ring enhance cytotoxic effects against A549 cells, with certain substitutions leading to reduced cell viability by up to 64% compared to controls .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing potential against various pathogens. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic functions .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of phenylhydrazone derivatives, this compound was found to significantly decrease the viability of A549 human lung adenocarcinoma cells. The study utilized an MTT assay to assess cell viability post-treatment with varying concentrations of the compound. The results indicated that higher concentrations led to increased cytotoxicity, with IC50 values demonstrating effective inhibition of cancer cell growth .
Compound | IC50 (µM) | Cell Line | Viability (%) |
---|---|---|---|
This compound | 78 | A549 (cancer) | 64 |
Control (Cisplatin) | 10 | A549 (cancer) | 30 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound exhibits moderate absorption and distribution characteristics, with potential metabolic pathways involving conjugation reactions that may influence its bioavailability.
Toxicological assessments have revealed that while lower doses exhibit therapeutic effects, higher doses may lead to adverse effects on non-cancerous cells, indicating a need for careful dosage management in therapeutic settings .
Properties
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-6(11-10)7-2-4-8(9)5-3-7;;/h2-6,11H,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZVBRTXAISBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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